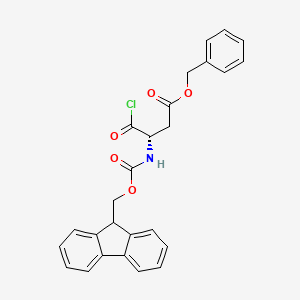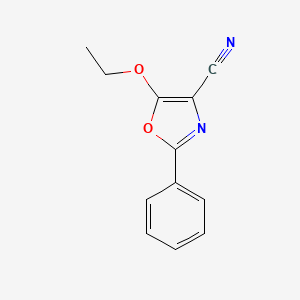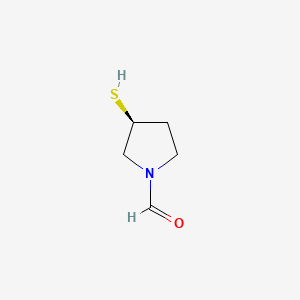
L-(+)-Ergothioneine-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-(+)-Ergothioneine-d3: is a naturally occurring amino acid derivative that contains sulfur. It is a stable antioxidant and is known for its potential health benefits. This compound is a deuterated form of ergothioneine, where three hydrogen atoms are replaced with deuterium. Ergothioneine is found in various fungi, cyanobacteria, and some animal tissues. It has garnered significant interest due to its potential therapeutic applications and its role in cellular protection against oxidative stress.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-(+)-Ergothioneine-d3 typically involves the incorporation of deuterium into the ergothioneine molecule. One common method is the hydrogen-deuterium exchange reaction, where ergothioneine is treated with deuterium oxide (D2O) under specific conditions to replace hydrogen atoms with deuterium. This process can be catalyzed by various agents to enhance the efficiency of deuterium incorporation.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as:
Fermentation: Using genetically modified microorganisms to produce ergothioneine, followed by deuterium exchange.
Chemical Synthesis: Employing advanced chemical techniques to achieve selective deuteration of ergothioneine.
Analyse Chemischer Reaktionen
Types of Reactions
L-(+)-Ergothioneine-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfide derivatives.
Reduction: It can be reduced back to its original form from its oxidized state.
Substitution: Deuterium atoms can be replaced with hydrogen under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), oxygen (O2).
Reducing Agents: Sodium borohydride (NaBH4), hydrogen gas (H2).
Substitution Reagents: Deuterium oxide (D2O), deuterated solvents.
Major Products
Oxidation Products: Disulfide derivatives of ergothioneine.
Reduction Products: Regenerated this compound.
Substitution Products: Partially or fully deuterated ergothioneine derivatives.
Wissenschaftliche Forschungsanwendungen
L-(+)-Ergothioneine-d3 has a wide range of scientific research applications, including:
Chemistry
Antioxidant Studies: Used to study the antioxidant properties and mechanisms of action.
Isotope Labeling: Employed in research involving isotope effects and tracing metabolic pathways.
Biology
Cellular Protection: Investigated for its role in protecting cells from oxidative damage.
Enzyme Studies: Used to study enzyme interactions and functions.
Medicine
Therapeutic Potential: Explored for its potential in treating diseases related to oxidative stress, such as neurodegenerative diseases and cardiovascular disorders.
Pharmacokinetics: Used in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion.
Industry
Cosmetics: Incorporated into skincare products for its antioxidant properties.
Nutraceuticals: Used in dietary supplements for its potential health benefits.
Wirkmechanismus
L-(+)-Ergothioneine-d3 exerts its effects primarily through its antioxidant properties. It scavenges reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cells from oxidative damage. The compound interacts with various molecular targets, including:
Enzymes: Acts as a cofactor for certain enzymes involved in redox reactions.
Cellular Pathways: Modulates signaling pathways related to oxidative stress and inflammation.
Vergleich Mit ähnlichen Verbindungen
L-(+)-Ergothioneine-d3 is unique due to its deuterium content, which enhances its stability and resistance to metabolic degradation compared to its non-deuterated counterpart. Similar compounds include:
L-Ergothioneine: The non-deuterated form, which has similar antioxidant properties but may be less stable.
Glutathione: Another sulfur-containing antioxidant, but with different molecular targets and mechanisms of action.
Cysteine: An amino acid with antioxidant properties, but less potent compared to ergothioneine.
This compound stands out due to its enhanced stability and potential for use in various scientific and industrial applications.
Eigenschaften
IUPAC Name |
5-[(2S)-2-carboxy-2-[dimethyl(trideuteriomethyl)azaniumyl]ethyl]-1H-imidazole-2-thiolate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2S/c1-12(2,3)7(8(13)14)4-6-5-10-9(15)11-6/h5,7H,4H2,1-3H3,(H2-,10,11,13,14,15)/t7-/m0/s1/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSISHJJTAXXQAX-LNEZGBMJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C(CC1=CN=C(N1)[S-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](C)(C)[C@@H](CC1=CN=C(N1)[S-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-[(1R,3R,5R,8R,9S,10S,13R,14S,17R)-3-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B583854.png)
